The compound is synthesized from natural phospholipids and polyethylene glycol derivatives. The incorporation of maleimide functionality allows for specific conjugation reactions, making it a versatile tool in bioconjugation chemistry.
Tfp-peg13-dspe falls under the category of amphiphilic lipids, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This dual nature is crucial for the formation of lipid bilayers and micelles, which are essential for encapsulating therapeutic agents.
The synthesis of Tfp-peg13-dspe typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the final product.
The molecular structure of Tfp-peg13-dspe consists of a glycerophospholipid backbone with two long-chain fatty acids (stearic acid) attached to the glycerol moiety. The polyethylene glycol segment enhances solubility in aqueous environments.
Tfp-peg13-dspe can participate in various chemical reactions due to its functional groups:
Tfp-peg13-dspe functions primarily by forming lipid bilayers that encapsulate therapeutic agents. Upon administration, these liposomes can fuse with cell membranes, facilitating the delivery of their cargo directly into cells.
The efficiency of drug delivery using Tfp-peg13-dspe can be quantified by measuring cellular uptake rates and therapeutic efficacy in vitro and in vivo.
Relevant data on stability and reactivity can be obtained through accelerated stability studies and compatibility tests with various biological environments.
Tfp-peg13-dspe has several scientific applications:
Tfp-Peg13-Dspe follows systematic chemical nomenclature conventions that precisely define its molecular architecture. The prefix "Tfp" designates the tetrafluorophenyl ester group (C6F4O2), an electron-deficient aromatic system exhibiting exceptional reactivity toward nucleophiles, particularly primary amines, under physiologically compatible conditions [1]. The "Peg13" segment denotes a polyethylene glycol chain comprising 13 repeating ethylene oxide units (approximately 572 Da molecular weight), conferring hydrophilic character, steric stabilization, and conformational flexibility [6] [9]. The terminal "Dspe" refers to the saturated C18 lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, which provides membrane-anchoring capability through its hydrophobic diacylglycerol backbone and phosphatidylethanolamine headgroup [6]. Chemically, the compound is classified as a phospholipid-polyethylene glycol conjugate with active ester functionality, bridging lipid biochemistry and polymer chemistry. Its amphiphilic nature enables spontaneous integration into lipid bilayers while presenting the reactive TFP group in aqueous environments for bioconjugation [6].
Table 1: Structural Elements of Tfp-Peg13-Dspe
Component | Chemical Structure | Function | Spatial Dimensions |
---|---|---|---|
Tetrafluorophenyl (Tfp) Ester | C6F4OCO- | Electrophilic conjugation site | ~0.7 nm planar aromatic ring |
Polyethylene Glycol13 (Peg13) | -(OCH2CH2)13- | Hydrophilic spacer; stealth properties | ~5.2 nm extended chain |
Distearoylphosphatidylethanolamine (Dspe) | C17H35COO-CH2CH(OCOC17H35)CH2OPO2-OCH2CH2NH- | Membrane anchor; nanocarrier incorporation | ~2.3 nm hydrophobic length |
The canonical SMILES representation (O=C(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(OC1=C(F)C(F)=CC(F)=C1F)=O)NCCOP(OCC(OC(CCCCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCCCC)=O)(O)=O) encodes the exact atomic connectivity, confirming the DSPE ethanolamine nitrogen linkage to the PEG chain and the TFP ester conjugation to the terminal PEG carboxylate [1]. This structural precision enables reproducible nanocarrier functionalization, critical for pharmaceutical applications requiring batch-to-batch consistency. The compound's classification extends beyond simple surfactants to reactive phospholipid-polymer hybrids, distinguishing it from non-reactive PEG-lipids like DSPE-PEG2000 which serve primarily as steric stabilizers [6] [9].
The evolution of PEGylated lipids represents a paradigm shift in nanomedicine, transitioning from passive stabilization to active targeting strategies. Early PEG-lipid development (1980s-1990s) focused on methoxy-terminated derivatives like DSPE-PEG2000 to prolong liposomal circulation by reducing reticuloendothelial system (RES) uptake—exemplified by the landmark Doxil® formulation [6] [9]. These first-generation molecules lacked functional termini, limiting their utility to passive stealth applications. The early 2000s witnessed the advent of heterobifunctional PEG-lipids featuring reactive end-groups, including maleimide, N-hydroxysuccinimide (NHS), and azide derivatives, enabling covalent attachment of targeting ligands [9]. Tfp-Peg13-Dspe emerged as a refined iteration within this lineage, specifically designed to overcome limitations of earlier active esters. Conventional NHS esters exhibited hydrolytic instability, requiring immediate use after dissolution, whereas the electron-deficient tetrafluorophenyl ring conferred enhanced hydrolytic resistance while maintaining exceptional reactivity toward amines [1]. This innovation allowed more flexible conjugation protocols critical for complex biomolecule derivatization.
Table 2: Historical Milestones in Functional PEG-Lipid Development
Time Period | Key Development | Representative Molecule | Therapeutic Impact |
---|---|---|---|
1980-1995 | Stealth liposomes | DSPE-PEG2000-OMe | Extended circulation half-life; reduced RES clearance |
1995-2005 | Functional terminus introduction | DSPE-PEG3400-Maleimide | Ligand targeting capability (antibodies, peptides) |
2005-2015 | Advanced conjugation chemistry | DSPE-PEG2000-NHS | Controlled bioconjugation; stable amide linkages |
2015-Present | Kinetically optimized linkers | Tfp-Peg13-Dspe | Site-specific modification; PROTAC applications |
The specific selection of PEG13 (approximately 600 Da) rather than conventional 2000-3400 Da chains reflects a strategic optimization for PROTAC applications where excessive hydrophilicity might impede cellular uptake [1]. This represents a significant departure from earlier design philosophies that prioritized maximum PEG chain length for stealth enhancement. The 2008 synthesis of octreotide-PEG-DSPE demonstrated the feasibility of peptide conjugation to PEG-lipid termini, establishing critical methodologies later adapted for Tfp-Peg13-Dspe applications [2]. Contemporary PROTAC development further drove molecular innovation, as these heterobifunctional molecules require precise spatial orientation of E3 ligase ligands and target protein binders—a challenge ideally addressed by Tfp-Peg13-Dspe's controlled conjugation chemistry [1]. The molecule's design thus encapsulates decades of incremental refinement in PEG-lipid technology, balancing conjugation efficiency, pharmacokinetic optimization, and functional versatility.
Tfp-Peg13-Dspe serves as a molecular keystone in nanoscale biomedical engineering, enabling precise functionalization of therapeutic platforms. Its amphiphilic nature facilitates spontaneous integration into lipid-based nanostructures (liposomes, lipid nanoparticles, micelles) while presenting the reactive TFP group for subsequent bioconjugation in aqueous environments [1] [6]. This dual functionality bridges supramolecular assembly and precision chemical modification—two cornerstones of advanced nanomedicine.
Nanocarrier Functionalization and Stealth Enhancement:Incorporation of Tfp-Peg13-Dspe into lipid nanoparticles (LNPs) occurs through hydrophobic insertion of the DSPE moiety into the lipid bilayer, while the PEG13 chain extends into the aqueous milieu, terminating with the TFP ester [4] [6]. This configuration yields two critical advantages: (1) The PEG layer reduces opsonin adsorption and subsequent macrophage clearance through steric exclusion, significantly prolonging systemic circulation. Research demonstrates that PEG densities exceeding 5% molar ratio in outer lipid leaflets achieve optimal "stealth" characteristics [4]. (2) The accessible TFP group enables post-formation conjugation of targeting ligands (antibodies, peptides, aptamers) to pre-assembled nanocarriers, avoiding destabilization during synthesis. For instance, studies using Lipid-Calcium-Phosphate (LCP) nanoparticles show that surface modification with targeting-PEG-lipids shifts biodistribution from hepatocytes to specific tumor sites [4]. The PEG13 length specifically balances stealth functionality with minimized viscosity, facilitating sterile filtration—a critical pharmaceutical processing step often compromised by longer PEG chains [9].
PROTAC Linker Applications:As a specialized PROTAC linker, Tfp-Peg13-Dspe connects E3 ubiquitin ligase ligands (e.g., von Hippel-Lindau or cereblon binders) to target protein ligands, creating ternary complexes that trigger proteasomal degradation [1]. The molecule's PEG spacer provides essential flexibility and hydrophilicity, allowing proper orientation of both functional domains for efficient ubiquitin transfer. Unlike rigid alkyl linkers, the polyethylene oxide chain's conformational adaptability accommodates variable distances between target protein and E3 ligase binding sites, enhancing degradation efficiency across diverse target pairs [1]. This application exemplifies molecular engineering convergence: the DSPE lipid anchors the PROTAC within cell-penetrating nanocarriers, while the TFP terminus allows modular attachment of protein ligands under mild conditions preserving their tertiary structure [1].
Tissue Engineering and Regenerative Medicine:Beyond drug delivery, Tfp-Peg13-Dspe functionalizes scaffolds for regenerative applications. Nanotechnology-enhanced tissue scaffolds require precise biofunctionalization to guide cell adhesion, proliferation, and differentiation [3]. The compound enables covalent immobilization of extracellular matrix (ECM) mimetic peptides (e.g., RGD, IKVAV) onto biodegradable polymer surfaces, creating spatially defined bioactive regions [3] [8]. For instance, conjugation of osteogenic peptides to PEG-lipid modified nanofibers significantly enhances bone regeneration in critical-size defects by directing mesenchymal stem cell differentiation [3]. Similarly, neural guidance peptides conjugated via Tfp-Peg13-Dspe on aligned nanofibers promote oriented neurite outgrowth in spinal cord injury models. The molecule's hydrolytic stability ensures sustained bioactivity during tissue regeneration, distinguishing it from hydrolytically labile alternatives like NHS esters [3].
Table 3: Biomedical Applications Enabled by Tfp-Peg13-Dspe
Application Domain | Functional Role | Engineering Advantage |
---|---|---|
Targeted Drug Delivery | Ligand conjugation for active targeting | Enables post-insertion functionalization; maintains nanocarrier stability |
PROTAC Development | Heterobifunctional linker | Provides optimal spacer length (5.2 nm) for ternary complex formation |
Liposome Surface Engineering | Stealth layer with conjugation capability | Combines RES evasion with customizable targeting |
Diagnostic Nanoprobes | Antibody fragment conjugation | Rapid, site-specific labeling for molecular imaging agents |
Smart Biomaterials | Peptide immobilization on scaffolds | Spatially controlled bioactivation of regenerative matrices |
The compound's impact extends to diagnostic nanotechnology, where it facilitates site-specific antibody conjugation onto quantum dots and iron oxide nanoparticles, improving target-to-background ratios in molecular imaging [5] [8]. This multifunctionality—spanning therapeutic delivery, regenerative medicine, and diagnostics—positions Tfp-Peg13-Dspe as a critical molecular tool in biomedical engineering. Its continued refinement exemplifies the iterative collaboration between synthetic chemistry, nanotechnology, and clinical translation, addressing unmet needs in precision medicine through rational molecular design [1] [3] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: